molecular formula C18H19NO3S B378595 ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 312917-74-1

ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B378595
CAS No.: 312917-74-1
M. Wt: 329.4g/mol
InChI Key: ADAWOTHFPWFWML-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]thiophene ring system substituted with a 3-methylbenzoyl group and an ethyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a cyclization reaction of appropriate thiophene precursors. The 3-methylbenzoyl group is then introduced through a subsequent acylation reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology: In biological research, ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is studied for its potential biological activity. It may be used in the design of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the creation of innovative products.

Mechanism of Action

The mechanism by which ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl benzoylacetate

  • Ethyl 2-methylbenzoylacetate

  • Ethyl 3-methylbenzoylacetate

Uniqueness: Ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate stands out due to its unique cyclopenta[b]thiophene core and the presence of the 3-methylbenzoyl group. This combination of structural features imparts distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-8-5-9-14(13)23-17(15)19-16(20)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWOTHFPWFWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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